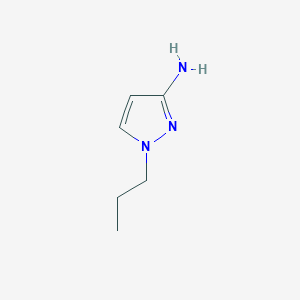

1-propil-1H-pirazol-3-amina

Descripción general

Descripción

1-Propyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 956393-73-0 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-pyrazol-3-amine . It is stored at a temperature of 4°C and protected from light . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-propyl-1H-pyrazol-3-amine, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 1-propyl-1H-pyrazol-3-amine is represented by the Inchi Code: 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) . This indicates that the compound consists of six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1-propyl-1H-pyrazol-3-amine, are involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Physical And Chemical Properties Analysis

1-Propyl-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound should be stored at a temperature of 4°C and protected from light .Aplicaciones Científicas De Investigación

Síntesis orgánica

“1-propil-1H-pirazol-3-amina” es una materia prima importante utilizada en la síntesis orgánica . Se puede utilizar como bloque de construcción para crear moléculas más complejas para diversas aplicaciones.

Productos farmacéuticos

Este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos . Se puede utilizar para sintetizar medicamentos con efectos terapéuticos específicos.

Agroquímicos

De manera similar a los productos farmacéuticos, “this compound” también se puede utilizar en la síntesis de agroquímicos . Estos productos químicos incluyen pesticidas, herbicidas y fertilizantes que ayudan en la protección y mejora de los cultivos.

Fabricación de tintes

El compuesto se utiliza en la fabricación de tintes . El grupo amina en el compuesto puede reaccionar con otras sustancias para producir una variedad de colores.

Síntesis de azapentalenos

El grupo amina en “this compound” se puede utilizar en la síntesis de azapentalenos . Los azapentalenos son una clase de compuestos orgánicos con posibles aplicaciones en la ciencia de los materiales y los productos farmacéuticos.

Aplicaciones a alta temperatura

El compuesto tiene una alta estabilidad térmica, lo que lo hace adecuado para aplicaciones a alta temperatura . Esto podría incluir reacciones que requieren altas temperaturas o condiciones en las que el compuesto necesita permanecer estable bajo calor.

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives, which include 1-propyl-1h-pyrazol-3-amine, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

Pyrazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Pyrazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and anticancer activities .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.06 , which could impact its bioavailability.

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that light and temperature could affect its stability.

Propiedades

IUPAC Name |

1-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONOODCVABUHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956393-73-0 | |

| Record name | 1-propyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)